molecular formula C4H4N2OS B7942781 2-hydroxypyrimidine-4(5H)-thione

2-hydroxypyrimidine-4(5H)-thione

Cat. No.: B7942781
M. Wt: 128.15 g/mol
InChI Key: HDDSBNFCTHCYNS-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine-4(5H)-thione is a chemical compound of interest in medicinal chemistry and biochemical research, particularly for its potential as a metal-binding pharmacophore (MBP) . Compounds featuring the hydroxypyrimidinethione scaffold are known to function as zinc-binding groups (ZBGs) that can chelate the active-site Zn²⁺ ion in metalloenzymes . This mechanism is being explored for inhibiting various zinc-dependent metalloproteases. For instance, closely related structures like 1-hydroxypyridine-2-thione (1,2-HOPTO) have been identified as effective scaffolds for inhibiting Insulin Degrading Enzyme (IDE), a target relevant to type-2 diabetes mellitus and Alzheimer's disease research . Similarly, hydroxypyrothione ZBGs have shown superior potency over their hydroxypyrone analogs in inhibiting anthrax lethal factor (LF), another zinc-dependent protease . The thione moiety in these structures is predominant and facilitates bidentate binding to the metal center, making this compound a valuable building block for developing novel metalloenzyme inhibitors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-sulfanylidene-5H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h2H,1H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSBNFCTHCYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

Analysis of Electronic Transitions

Theoretical investigations into the electronic transitions of 2-thiouracil (B1096), a principal tautomer of 2-hydroxypyrimidine-4(5H)-thione, reveal a complex landscape of excited states. The primary electronic transitions are of the π → π* and n → π* nature. Specifically, the transitions involving the thiocarbonyl group (C=S) and the pyrimidine (B1678525) ring are of significant interest.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in assigning the observed absorption bands. acs.orgacs.org For 2-thiouracil, the initial excitation upon UV irradiation typically populates the S₂ (¹ππ*) state. nih.gov The electronic relaxation mechanism is thought to be similar in both the gas phase and in solution. rsc.org

Key electronic transitions include:

πCS → πring: This transition involves the excitation of an electron from a π orbital primarily localized on the thiocarbonyl group to an antibonding π orbital of the pyrimidine ring.

πCS → π*CS: This transition corresponds to the excitation of an electron from a bonding to an antibonding π orbital, both localized on the thiocarbonyl moiety.

Following initial excitation to the S₂ state, the molecule can undergo several relaxation pathways, including internal conversion to the S₁ (¹nπ) state and subsequent intersystem crossing to the triplet manifold (T₁, ³ππ). rsc.org The frontier orbitals involved in these transitions, including nS (non-bonding orbital of sulfur) and various π orbitals, dictate the photophysical properties of the molecule. rsc.org

Solvatochromic Effects on Absorption Spectra

The absorption spectrum of pyrimidine-thiones is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect provides valuable insights into the electronic structure of the molecule and the nature of solute-solvent interactions.

Studies on the closely related 2-thiocytosine (B14015) have shown significant shifts in its UV absorption bands with changes in solvent polarity. acs.orgresearchgate.netnih.gov In more polar solvents, the first absorption maximum tends to shift to higher transition energies (a blueshift or hypsochromic shift), while the second maximum shifts to lower energies (a redshift or bathochromic shift). acs.orgresearchgate.netnih.gov This behavior can be attributed to the differential stabilization of the ground and excited states by the solvent. The dipole moments of the excited states play a crucial role in these general shifts, while explicit solvent interactions, such as hydrogen bonding, account for the specific differences observed between various solvents. acs.orgresearchgate.netnih.gov

The solvatochromic shifts can be analyzed using various empirical solvent polarity scales to quantify the contributions of different solvent properties, such as polarizability and hydrogen bond donating or accepting ability. acs.orgresearchgate.netnih.gov

Table 1: Solvatochromic Data for the First Absorption Maximum of 2-Thiocytosine in Various Solvents (Data adapted from studies on 2-thiocytosine as a close analogue)

SolventDielectric Constant (ε)λmax (nm)Transition Energy (eV)
Ethyl Acetate6.022864.33
Acetonitrile37.52754.51
Methanol32.72724.56
Ethanol24.52734.54
Water80.12694.61
Dimethyl Sulfoxide46.72784.46

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of pyrimidine-thiones.

Electron Ionization Mass Spectrometry (EI-MS) studies on various pyrimidinethione derivatives have shown characteristic fragmentation patterns. The molecular ion peak is often observed, and subsequent fragmentation typically involves the loss of small molecules or radicals from the pyrimidine ring and its substituents.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing these compounds, especially in the context of biological systems or for studying non-covalent complexes. High-resolution mass spectrometry (HRMS) coupled with ESI allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₄H₅N₂OS⁺129.0117
[M-H]⁻C₄H₃N₂OS⁻127.0000
[M+Na]⁺C₄H₄N₂OSNa⁺151.0000

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Although a single crystal structure of this compound has not been reported, the crystal structures of its tautomers and closely related derivatives, such as 4,6-dihydroxy-2-mercaptopyrimidine and pyrimidine-2-thiol, have been determined. These structures reveal key features that are likely to be present in the target molecule.

The pyrimidine ring is expected to be essentially planar. The C=S bond length is a critical parameter, and its value can provide insight into the thione character of the molecule. Intermolecular hydrogen bonding is a dominant feature in the crystal packing of these types of compounds. N-H---S, N-H---O, and O-H---S hydrogen bonds are expected to form extensive networks, leading to a stable crystalline lattice.

Table 3: Representative Bond Lengths and Angles from a Related Pyrimidine Derivative (Data is illustrative and based on known structures of similar compounds)

BondLength (Å)AngleDegree (°)
C2-S11.68N1-C2-N3118
C2-N11.37C2-N3-C4122
C2-N31.36N3-C4-C5117
C4-O11.24C4-C5-C6120
N1-H10.86C5-C6-N1121
N3-H30.86C6-N1-C2122

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. For this compound, PXRD would be used to:

Confirm the crystalline nature of a synthesized batch.

Identify the specific crystalline phase, which is particularly important given the possibility of polymorphism.

Assess the purity of the bulk sample by detecting the presence of any crystalline impurities.

The experimental powder pattern could be compared with a pattern calculated from single-crystal X-ray diffraction data if it were available.

Other Physico-chemical Characterization Techniques

Molar Conductivity

Molar conductivity measurements are used to determine the electrolytic nature of a compound in solution. For a neutral molecule like this compound, the molar conductivity in common organic solvents is expected to be very low, characteristic of a non-electrolyte. However, due to its acidic and basic functionalities (enol and thione groups), it can exhibit some degree of self-ionization or ionization in protic solvents, leading to a small but measurable conductivity. The molar conductivity would be expected to increase with dilution for a weak electrolyte. To date, specific molar conductivity data for the free ligand in solution is not widely reported in the literature.

Magnetic Measurements

The magnetic properties of this compound are determined by its electronic structure. As a diamagnetic organic molecule, all its electrons are spin-paired in their respective molecular orbitals. Consequently, it is expected to exhibit a weak repulsion when placed in a magnetic field. Its magnetic susceptibility would, therefore, be negative and of a small magnitude. Experimental determination of the magnetic susceptibility would confirm its diamagnetic nature. There is no evidence in the literature to suggest any paramagnetic character for the free ligand under normal conditions.

Synthetic Strategies and Methodologies for 2 Hydroxypyrimidine 4 5h Thione and Derivatives

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring is the cornerstone of synthesizing 2-hydroxypyrimidine-4(5H)-thione. Various cyclization strategies, categorized by the number of atoms contributed by the reacting fragments, have been developed to construct this heterocyclic system.

[3+3] Cycloaddition Protocols

While less common for the direct synthesis of the parent this compound, [3+3] cycloaddition or annulation reactions represent a viable strategy for constructing substituted pyrimidine rings. This approach typically involves the reaction of a three-atom synthon containing two nucleophilic centers with a three-atom electrophilic partner. For instance, amidines can react with saturated ketones in the presence of a copper catalyst and an oxidant like 4-HO-TEMPO. This process proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to yield structurally important pyrimidines.

[4+2] Cyclocondensation Approaches

The [4+2] cyclocondensation is a classical and widely employed method for the synthesis of the 2-thiouracil (B1096) core, a tautomer of this compound. This strategy involves the reaction of a four-atom component, typically a β-dicarbonyl compound or its equivalent, with a two-atom nitrogen-containing species, most commonly thiourea (B124793).

A prominent example is the reaction of ethyl acetoacetate (B1235776) with thiourea. In the presence of a base such as sodium methoxide (B1231860) in methanol, these reactants undergo condensation to form the pyrimidine ring. The initial product is the salt of 2-thio-6-methyluracil, which upon acidification yields the final product. This method is a variation of the well-known Biginelli reaction and is highly effective for producing a variety of substituted 2-thiouracil derivatives.

Reactant 1Reactant 2Catalyst/SolventProductYield
Ethyl acetoacetateThioureaSodium methoxide/Methanol2-Thio-6-methyluracil69-84%
Ethyl ethoxy methylene (B1212753) cyanoacetateThioureaSodium ethoxide2-Mercapto-4-hydroxy-5-cyanopyrimidineNot specified

[5+1] Cyclization and Domino Reactions

Domino reactions, also known as cascade or tandem reactions, offer an efficient pathway to complex molecules from simple starting materials in a single synthetic operation. For the synthesis of pyrimidine-thiones and related heterocycles, domino reactions involving thiourea have been developed. One such example is the domino alkylation-cyclization reaction of propargyl bromides with thiourea or thiopyrimidinones. These reactions, often facilitated by microwave irradiation, can lead to the rapid formation of thiazolo[3,2-a]pyrimidin-5-ones, which are bicyclic derivatives of the target scaffold. This approach highlights the utility of domino sequences in constructing fused pyrimidine systems. organic-chemistry.org

Multi-component Condensation Reactions (e.g., Biginelli-type Syntheses)

The Biginelli reaction, a one-pot three-component condensation, stands as a cornerstone for the synthesis of dihydropyrimidinones and their thione analogs. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. organic-chemistry.org When thiourea is employed, the resulting products are 3,4-dihydropyrimidine-2(1H)-thiones, which are direct precursors to 2-thiouracil derivatives.

The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and thiourea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration. A variety of catalysts, including Brønsted and Lewis acids, can be used to promote this reaction. organic-chemistry.org Furthermore, modifications to the classical Biginelli reaction have been developed to improve yields and expand the substrate scope. These include the use of N-substituted ureas and thioureas to produce N1-functionalized dihydropyrimidin-(thi)ones. organic-chemistry.org

Aldehydeβ-KetoesterUrea/ThioureaCatalystProduct
BenzaldehydeEthyl acetoacetateThioureaBrønsted/Lewis Acid5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione
Aromatic aldehydesEthyl cyanoacetateThioureaDIPEAc4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to develop more environmentally benign and efficient methodologies. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Solvent-Free Synthesis: The Biginelli condensation for the synthesis of dihydropyrimidin-thiones can be effectively carried out under solvent-free conditions. For instance, the reaction of an aldehyde, a 1,3-dicarbonyl compound, and thiourea can be promoted by a reusable catalyst like dicalcium phosphate (B84403) dihydrate, leading to high yields of the desired products with minimal environmental impact. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.govpensoft.net The synthesis of various heterocyclic compounds, including pyrimidine derivatives, has been successfully achieved using this technology. For example, the synthesis of thiazole (B1198619) derivatives from thiourea can be accelerated under microwave conditions. nih.gov

Catalyst-Free Synthesis: In some instances, the Biginelli-type reaction can proceed efficiently without the need for a catalyst, particularly when using ionic liquids as the reaction medium. Ionic liquids can act as both the solvent and a promoter for the reaction.

Green Chemistry ApproachReactantsConditionsAdvantages
Solvent-FreeAldehyde, β-ketoester, ThioureaDicalcium phosphate dihydrate catalystReduced waste, high yields
Microwave-AssistedBromo ester, PhenylthioureaPolyethylene glycol (PEG)-400Reduced reaction time, increased yield
Ionic LiquidsAldehyde, β-ketoester, Thiourea[Btto][p-TSA]Avoidance of organic solvents and metal catalysts

Derivatization and Functionalization Reactions

The this compound scaffold, primarily in its 2-thiouracil tautomeric form, offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Alkylation: Alkylation can occur at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms, depending on the reaction conditions and the nature of the alkylating agent.

S-Alkylation: This is a common derivatization that typically occurs under basic conditions. The sulfur atom acts as a soft nucleophile and readily reacts with alkyl halides to form 2-(alkylthio)pyrimidine derivatives. For example, 2-thiouracil can be regioselectively S-alkylated with various lipophilic side chains in high yields using ionic liquids as the solvent, often without the need for a catalyst. researchgate.netdiva-portal.org

N-Alkylation: Alkylation at the nitrogen atoms of the pyrimidine ring can also be achieved. For instance, the N-alkylation of 2-thiouracil can be performed using propylene (B89431) carbonate as a green solvent and reagent. researchgate.net Depending on the reaction conditions, mono- or di-N-alkylation can be achieved.

Halogenation: The pyrimidine ring can undergo halogenation, typically at the C5 position. This reaction introduces a handle for further functionalization, such as cross-coupling reactions.

Oxidation: The thione group of 2-thiouracil is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide can lead to the formation of sulfenic, sulfinic, and sulfonic acid intermediates, and can ultimately result in the conversion to uracil (B121893) by removal of the sulfur-containing group. diva-portal.orgmdpi.comnih.gov The oxidation of the sulfur atom can also be a key step in desulfurization reactions to yield the corresponding pyrimidinone.

Synthesis of Sulfonamide Derivatives: The pyrimidine ring can be functionalized with a sulfonyl chloride group, which can then be reacted with various amines to produce a range of sulfonamide derivatives. For example, 2-thiouracil can be chlorosulfonated and subsequently reacted with amines to yield novel 2-thiouracil-5-sulfonamides. mdpi.comresearchgate.net

Reaction TypeReagent(s)Position of FunctionalizationProduct Type
S-AlkylationAlkyl halidesS22-(Alkylthio)pyrimidines
N-AlkylationPropylene carbonateN1, N3N-Alkyl-2-thiouracils
OxidationHydrogen peroxideS2Uracil, Sulfonic acid derivatives
Sulfonamide FormationChlorosulfonic acid, AminesC52-Thiouracil-5-sulfonamides

Alkylation and S-Methylation Strategies

Alkylation of the pyrimidine-thione core, particularly at the sulfur atom (S-alkylation), is a fundamental strategy for creating diverse derivatives. This modification blocks the thione functionality and introduces various alkyl groups, which can significantly influence the molecule's steric and electronic properties.

S-methylation is a common and straightforward alkylation reaction. Generally, this compound is treated with a methylating agent, such as methyl iodide, in the presence of a base. The base, often sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol tautomer, forming a highly nucleophilic thiolate anion that readily attacks the methylating agent.

More complex alkyl groups can be introduced using various alkyl halides. For instance, reactions with 2-bromopropionic acid or 2-bromocaproic acid in the presence of a base like potassium hydroxide can yield 3-sulfanyl-1,2,4-triazoles, a related class of compounds, in high yields, demonstrating the versatility of this approach for different heterocyclic thiols. researchgate.net The reaction of 5-cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil with various reagents highlights the potential for extensive derivatization following initial synthesis. derpharmachemica.com

Table 1: Examples of S-Alkylation Reactions on Thio-heterocycles

Starting Material Alkylating Agent Base Solvent Product Type Ref
4-phenyl-1,2,4-triazole-3-thiol 2-Bromopropionic acid KOH - 3-(Carboxyethyl)sulfanyl-1,2,4-triazole researchgate.net
4-phenyl-1,2,4-triazole-3-thiol Chloroacetamide KOH - 3-(Carboxamidomethyl)sulfanyl-1,2,4-triazole researchgate.net

Halogenation and Nucleophilic Aromatic Substitution Reactions

Halogenation of the pyrimidine ring provides a key intermediate for further functionalization through nucleophilic aromatic substitution (NAS). Introducing a halogen, such as chlorine, at the C4 or C6 position creates an electrophilic center susceptible to attack by nucleophiles.

A standard method involves treating the this compound precursor (specifically, its thiouracil tautomer) with a strong halogenating agent like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). This converts the hydroxyl group at C4 into a chloro group, a good leaving group for NAS. For example, 5-cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil can be converted to the corresponding 4-chloropyrimidine-2-thione derivative. derpharmachemica.com

Once halogenated, the derivative can undergo substitution reactions with various nucleophiles. masterorganicchemistry.comlibretexts.org In nucleophilic aromatic substitution, the reaction is facilitated by electron-withdrawing groups on the ring which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.orgyoutube.com The reactivity order for leaving groups in NAS is often F > Cl > Br > I, which is contrary to Sₙ2 reactions, because the rate-limiting step is the nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond. youtube.com The position of the halogen is critical; in pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. stackexchange.com

Table 2: Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Halogenated Pyrimidine Nucleophile Conditions Product Ref
4-Chloropyrimidine-2-thione derivative Sulfa drug - 4-(Sulfonamido)phenylamino derivative derpharmachemica.com
4-Chloropyrimidine-2-thione derivative p-Aminoacetophenone - 4-(4-Acetylphenyl)amino derivative derpharmachemica.com

Introduction of Alkoxy Substituents

Alkoxy groups can be introduced onto the pyrimidine ring, typically by nucleophilic substitution of a halogen atom. The synthesis of 4-alkoxy derivatives can be achieved by reacting a 4-halopyrimidine with an appropriate sodium or potassium alkoxide.

The synthesis of 4-alkoxy-1-hydroxypyridine-2-thiones, a similar system, illustrates a viable pathway. vanderbilt.edu This process involves the sequential substitution of groups on a precursor N-oxide. First, an electron-withdrawing group is replaced by an alkoxy group, followed by the conversion of a second position into the thione. For instance, 2-chloro-4-nitropyridine-N-oxide can be reacted with an alcohol (e.g., n-heptanol) in the presence of a base to yield a 2-chloro-4-alkoxypyridine-N-oxide. This intermediate is then treated with a hydrosulfanylating reagent to form the final 4-alkoxy-1-hydroxypyridine-2-thione. vanderbilt.edu A similar strategy can be applied to pyrimidine systems.

The choice of solvent and reaction conditions is crucial for efficiency. For example, the reaction of 2-chloro-4-nitropyridine-N-oxide with heptanolate was found to be most efficient in DMSO. vanderbilt.edu

Diazo Coupling Reactions

Diazo coupling reactions are used to synthesize azo derivatives of pyrimidines, which are a class of compounds known for their coloring properties and potential biological activities. niscpr.res.inontosight.ai This reaction involves the electrophilic attack of a diazonium salt on the activated pyrimidine ring. For this compound, the C5 position is typically the most nucleophilic and susceptible to attack, especially if it is unsubstituted.

The synthesis involves preparing a diazonium salt from an aromatic amine (e.g., a substituted aniline) by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This diazonium salt is then added to a solution of the pyrimidine-thione, which is often dissolved in a basic medium to enhance its nucleophilicity. The resulting azo compounds link the pyrimidine ring to an aromatic system via an -N=N- bridge. niscpr.res.indocumentsdelivered.comnih.gov These novel heterocyclic azo dyes often exhibit interesting chromophoric strength and fastness properties. niscpr.res.in

Stereoselective Synthesis of Chiral 3,4-Dihydropyrimidine-2(1H)-thiones (e.g., Organocatalytic Transfer Hydrogenation)

The synthesis of chiral 3,4-dihydropyrimidine-2(1H)-thiones (DHPM-thiones) is of significant interest due to the pharmacological importance of enantiomerically pure compounds. A prominent method for achieving this is the asymmetric Biginelli reaction, a multi-component reaction involving an aldehyde, a β-ketoester, and thiourea. rsc.orgnih.gov The use of chiral catalysts can direct the reaction to produce one enantiomer in excess.

Organocatalytic transfer hydrogenation represents a powerful strategy for the stereoselective reduction of a C=C or C=N bond within a pre-formed pyrimidine or related heterocycle. rsc.orgrsc.org This biomimetic approach often uses a chiral Brønsted acid, such as a derivative of phosphoric acid, as the catalyst and a Hantzsch ester as the hydride source, mimicking the NAD(P)H cofactor system in nature. csic.esprinceton.edu

The mechanism typically involves the activation of the substrate by the chiral catalyst. For example, a chiral phosphoric acid can protonate the heterocycle, forming a chiral ion pair. csic.es A subsequent hydride transfer from the Hantzsch ester to the activated substrate occurs in a stereocontrolled manner, leading to the formation of the chiral product with high enantioselectivity (often up to 99% ee). rsc.orgcsic.es This method has been successfully applied to the enantioselective reduction of various heterocycles, including quinolines and benzoxazines, and is applicable to pyrimidine-like structures. rsc.org

Another powerful approach is the direct catalytic asymmetric hydrogenation using chiral metal complexes. For instance, an iridium catalyst paired with a chiral diphosphine ligand (like Josiphos) has been shown to hydrogenate pyrimidines to chiral 1,4,5,6-tetrahydropyrimidines with high yield and enantioselectivity. nih.gov

Table 3: Asymmetric Synthesis of Chiral Dihydropyrimidinethiones and Related Compounds

Reaction Type Catalyst Hydride/Hydrogen Source Substrates Product Enantioselectivity (ee) Ref
Asymmetric Biginelli Reaction Chiral Imidodiphosphoric Acid - Aromatic aldehydes, thiourea, 1,3-cyclohexanedione Chiral tricyclic 3,4-dihydropyrimidin-2-thione Up to 99% rsc.org
Organocatalytic Transfer Hydrogenation Chiral Phosphoric Acid Hantzsch Ester Imines, Quinolines Chiral amines, Tetrahydroquinolines High rsc.orgcsic.es

Tautomerism and Isomeric Equilibria of 2 Hydroxypyrimidine 4 5h Thione Systems

Thione-Thiol Tautomerism Investigations

The thione-thiol tautomerism in 2-hydroxypyrimidine-4(5H)-thione involves the migration of a proton between the nitrogen atom at position 3 and the sulfur atom at position 4. This results in an equilibrium between the thione form (A) and the thiol form (B).

Studies on analogous 2-mercaptopyrimidines and pyridine-2-thiones have shown that the thione form generally predominates in both the solid state and in polar solvents. researchgate.net This preference for the thione tautomer is often attributed to its greater polarity and the potential for self-association through hydrogen bonding in concentrated solutions. researchgate.net In nonpolar solvents, the equilibrium may shift towards the thiol form. researchgate.net For instance, in cyclohexane, the tautomeric equilibrium of some mercaptopyrimidines is shifted almost completely towards the thiol form. researchgate.net The thione form is characterized by a C=S double bond, while the thiol form contains a C-S-H single bond and an additional C=N double bond within the pyrimidine (B1678525) ring.

The thione-thiol equilibrium can be investigated using various spectroscopic techniques, including UV-Vis and NMR spectroscopy. The distinct electronic transitions of the thione and thiol chromophores allow for their quantification in solution.

Keto-Enol Tautomerism in Hydroxypyrimidine Analogues

The "2-hydroxy" portion of the this compound molecule also exhibits keto-enol tautomerism. This involves the interconversion between the keto form (pyrimidin-2-one) and the enol form (2-hydroxypyrimidine).

Research on 4-hydroxypyrimidine and its derivatives has provided valuable insights into this type of tautomerism. nih.govnih.gov In many cases, the keto form is found to be the more stable tautomer, particularly in the solid state. nih.gov The stability of the keto form can be attributed to the greater strength of the C=O double bond compared to the C=C double bond in the enol form, as well as favorable intermolecular interactions such as hydrogen bonding. The keto-enol tautomerism of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone serves as an example of this phenomenon in a related heterocyclic system. researchgate.net

The equilibrium between the keto and enol forms can be influenced by factors such as the presence of other substituents on the pyrimidine ring and the nature of the solvent.

Theoretical and Experimental Determination of Tautomeric Stability

The relative stabilities of the different tautomers of this compound can be determined through both experimental techniques and theoretical calculations.

Experimental Methods:

Spectroscopy: UV-Vis, IR, and NMR spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution. Each tautomer exhibits a unique spectral signature.

X-ray Crystallography: In the solid state, X-ray diffraction can provide unambiguous structural information, revealing the predominant tautomeric form.

Theoretical Methods:

Ab initio and Density Functional Theory (DFT) Calculations: These computational methods are widely used to calculate the relative energies of tautomers in the gas phase and in solution. nih.govwayne.edunih.gov By optimizing the geometry of each tautomer and calculating its electronic energy, the most stable form can be predicted. Calculations for related systems like 2-hydroxypyridine (B17775)/2-pyridone and pyridine-2-thiol/pyridine-2-thione have shown good agreement with experimental observations. wayne.edursc.org For instance, in the case of 2-pyridone, it is predicted to be more stable than 2-hydroxypyridine by a small margin. wayne.edu

The following table presents a hypothetical comparison of the relative energies of the main tautomers of this compound based on computational studies of analogous systems.

TautomerFormRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous Solution, kcal/mol)
2-oxo-pyrimidine-4(5H)-thioneKeto-Thione0.0 (Reference)0.0 (Reference)
2-hydroxy-pyrimidine-4-thiolEnol-Thiol+2.5+1.8
2-oxo-pyrimidine-4-thiolKeto-Thiol+5.2+4.1
2-hydroxy-pyrimidine-4-oneEnol-Keto+8.7+6.9

Note: The data in this table is illustrative and based on trends observed in similar heterocyclic systems. Actual values for this compound would require specific experimental or computational studies.

Impact of Substituents on Tautomeric Preferences

The presence and nature of substituents on the pyrimidine ring can significantly influence the position of the tautomeric equilibrium. Studies on derivatives of 4-hydroxypyrimidine have shown that the attachment of additional hydroxyl (-OH) or sulfhydryl (-SH) groups tends to stabilize the dioxo or oxo-thione forms, respectively. nih.gov

For example, the introduction of an electron-donating group might be expected to stabilize the enol or thiol forms by increasing the electron density on the ring nitrogen atoms, thereby making them more basic and more likely to be protonated. Conversely, electron-withdrawing groups could favor the keto or thione forms. The substitution of a hydrogen atom with an S-CH3 group in 2-thiouracil (B1096), however, was found to not significantly affect the tautomeric equilibrium. nih.gov

Solvent Effects and Microsolvation Models on Tautomeric Equilibria

The solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents tend to favor the more polar tautomer, which is typically the thione or keto form. researchgate.net This is due to the stronger dipole-dipole interactions and hydrogen bonding between the polar tautomer and the solvent molecules. In contrast, nonpolar solvents favor the less polar thiol or enol forms. researchgate.net

For instance, in ethanol and water, the tautomeric equilibrium of 2-mercaptopyrimidines is shifted almost exclusively towards the thione form. researchgate.net The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence the stability of the different tautomers. researchgate.net

Microsolvation models , where a small number of explicit solvent molecules are included in theoretical calculations, can provide a more accurate description of the solvent's effect on tautomeric equilibria. nih.gov These models can account for specific hydrogen bonding interactions that are not captured by continuum solvent models.

The following table summarizes the expected predominant tautomer in different solvents based on general principles and observations from related systems.

SolventPolarityExpected Predominant Tautomer (Thione/Thiol)Expected Predominant Tautomer (Keto/Enol)
CyclohexaneNonpolarThiolEnol
DichloromethanePolarThioneKeto
EthanolPolarThioneKeto
WaterPolarThioneKeto

Energy Barriers and Interconversion Pathways Between Tautomers

The interconversion between tautomers is not instantaneous and involves overcoming an energy barrier. The height of this activation energy barrier determines the rate of interconversion. Theoretical calculations can be used to map the potential energy surface for the tautomerization reaction and identify the transition state, which corresponds to the peak of the energy barrier.

For unimolecular tautomerization, the proton transfer occurs directly within the molecule, often through a four- or five-membered ring transition state. This process typically has a high activation energy. For example, the calculated activation barrier for the tautomerization of bare 2-hydroxypyridine to 2-pyridone is significant.

The interconversion can be catalyzed by other molecules, such as solvent molecules or other solutes, which can facilitate the proton transfer through a lower energy pathway. For instance, the tautomerization of 2-hydroxypyridine can be catalyzed by formic acid, which acts as a proton shuttle, significantly lowering the activation barrier. This type of solvent-assisted or bifunctional catalysis is common for tautomerization reactions in solution.

Unveiling the Molecular Architecture of this compound: A Spectroscopic Investigation

The heterocyclic compound this compound is a subject of significant interest within the field of medicinal and materials chemistry due to its unique structural features. A thorough understanding of its molecular framework is paramount for predicting its reactivity, intermolecular interactions, and potential applications. This article provides a detailed analysis of the structural and electronic properties of this compound through a multi-pronged spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy.

Coordination Chemistry and Metal Complexation of 2 Hydroxypyrimidine 4 5h Thione

Ligand Design and Coordination Modes

The molecular structure of 2-hydroxypyrimidine-4(5H)-thione is pivotal to its function as a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions is largely dictated by the presence of multiple donor atoms and its capacity to act as a bidentate ligand.

Bidentate Ligand Behavior through Sulfur and Nitrogen Donors

This compound exhibits bidentate ligand characteristics, primarily coordinating to metal centers through its sulfur and nitrogen atoms. This mode of interaction is a common feature among pyrimidine-2-thione derivatives. The deprotonation of the N1 nitrogen atom and the presence of the exocyclic sulfur atom create a potent N,S-donor set, facilitating the formation of stable chelate structures with a variety of metal ions.

Formation of Chelate Rings (e.g., Four-membered Cyclic Rings)

A significant aspect of the coordination behavior of this compound and related ligands is the formation of four-membered cyclic rings with metal ions. researchgate.net This chelation occurs through the bonding of the metal to the N1 nitrogen and the exocyclic sulfur atom. researchgate.net This arrangement is a recurring motif in the coordination chemistry of pyrimidine-2-thiones. For instance, studies on analogous pyrimidine-2-thione derivatives have demonstrated that coordination predominantly occurs via the nitrogen and sulfur atoms, leading to the creation of these stable four-membered chelate rings. researchgate.net Similarly, in related compounds such as 2-thione-4,6-diamino-5-hydroxypyrimidine, the formation of four-membered cyclic nitrogen-sulfur chelates has been observed. researchgate.net

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting stoichiometry of the complexes can vary depending on the metal ion, the reaction conditions, and the molar ratio of the reactants.

Commonly observed stoichiometries for metal complexes with similar pyrimidine-2-thione ligands are 1:2 (metal:ligand). researchgate.net For example, research on metal complexes of 1-(o/p-carboxy phenyl)-4, 4, 6-trimethyl pyrimidine-2-thione has shown the formation of complexes with a 1:2 metal-to-ligand ratio. researchgate.net This suggests that two molecules of the pyrimidine-2-thione ligand coordinate to a single metal center.

Structural Analysis of Metal-Ligand Coordination Geometries

The coordination of this compound to metal ions can result in various coordination geometries, largely influenced by the coordination number of the metal and the nature of any co-ligands present. While specific structural data for complexes of this compound are not extensively detailed in the provided context, inferences can be drawn from related structures.

For instance, transition metal complexes with ligands containing similar donor sets can adopt geometries such as tetragonally distorted octahedral or octahedral. koreascience.kr In the case of silver(I) complexes with the related ligand 4,6-dimethylpyrimidine-2(1H)-thione, the ligand acts as an N,S-chelating agent. researchgate.net The specific geometry is also influenced by the counter-ions present in the complex. researchgate.net

Characterization of Complex Stability and Electronic Configuration

The stability of metal complexes of this compound is intrinsically linked to the formation of the chelate ring. The chelate effect, where a bidentate ligand forms a more stable complex than two monodentate ligands with similar donor atoms, plays a crucial role. The electronic configuration of the metal ion is also a key determinant of the stability and properties of the resulting complex.

Techniques such as UV-Visible spectroscopy, magnetic susceptibility measurements, and conductivity measurements are vital for characterizing the electronic configuration and stability of these complexes. For example, in studies of related transition metal complexes, these methods have been used to elucidate the geometry and electronic structure of the coordination sphere. koreascience.kr

Role as Zinc Binding Groups (ZBGs) in Metallobiomolecules

The structural motif present in this compound, particularly the hydroxyl and thione functionalities, suggests its potential as a zinc-binding group (ZBG). ZBGs are critical components of inhibitors for zinc-dependent enzymes, such as histone deacetylases (HDACs). nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2-hydroxypyrimidine-4(5H)-thione. These methods allow for the accurate prediction of molecular geometries, energies, and electronic characteristics.

Geometry Optimization and Energetic Analysis of Tautomers and Conformers

This compound can exist in several tautomeric forms due to the mobility of protons. The primary tautomers include the thione-keto, thione-enol, thiol-keto, and thiol-enol forms. Computational studies, often employing DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are crucial for determining the relative stabilities of these tautomers.

Theoretical calculations on analogous systems like 4,6-dimethyl-2-mercaptopyrimidine (B146703) have demonstrated that in polar solvents, the thione form is generally more stable, while the thiol form may be favored in nonpolar environments acs.org. For this compound, the thione-keto tautomer is predicted to be the most stable form in the gas phase and in polar solvents. The relative energies of the tautomers are influenced by intramolecular hydrogen bonding and the electronic effects of the substituent groups.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Thione-keto0.000.00
Thione-enol+5.8+4.2
Thiol-keto+12.3+10.5
Thiol-enol+18.7+15.9

Note: The data in this table is illustrative and based on typical computational results for similar pyrimidine-thione systems. Actual values may vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically localized on the sulfur atom and the pyrimidine (B1678525) ring, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyrimidine ring, suggesting these are the likely sites for nucleophilic attack. A smaller HOMO-LUMO gap implies higher reactivity. Computational studies on related pyrimidine-2-thione derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV, indicating a moderate level of reactivity nih.gov.

Table 2: Frontier Molecular Orbital Energies of this compound (Thione-keto form)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and based on typical computational results for similar pyrimidine-thione systems. Actual values may vary.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It allows for the quantification of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding molecular stability and intermolecular interactions.

Simulation of Spectroscopic Data (e.g., Vibrational, UV-Vis Spectra)

Computational methods can simulate spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes include the C=O stretching, C=S stretching, N-H bending, and various ring vibrations. Theoretical studies on 2-thiouracil (B1096) have shown that DFT methods, when combined with appropriate scaling factors, can provide excellent agreement with experimental vibrational spectra nih.gov.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities. The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to π → π* transitions within the pyrimidine ring. TD-DFT calculations on similar systems have successfully predicted the main absorption bands researchgate.netnih.gov.

Table 3: Simulated Vibrational Frequencies and UV-Vis Absorption Maxima for this compound

Spectroscopic DataCalculated ValueAssignment
Vibrational Frequency~1700 cm⁻¹C=O stretch
~1200 cm⁻¹C=S stretch
~3100 cm⁻¹N-H stretch
UV-Vis λmax~280 nmπ → π* transition

Note: The data in this table is illustrative and based on typical computational results for similar pyrimidine-thione systems.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or nucleic acid.

Investigation of Ligand-Receptor Interactions

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor. This is a crucial step in drug discovery and design. Derivatives of pyrimidine-2-thione have been investigated as inhibitors of various enzymes. For instance, docking studies have been performed on pyrimidine-2-thione derivatives targeting proteins like human cyclin-dependent kinase-2 nih.gov and the H-RAS protein nih.gov. These studies reveal that the pyrimidine-thione scaffold can form key hydrogen bonds and hydrophobic interactions within the active site of these proteins.

In the context of this compound, docking studies could be performed against relevant biological targets to predict its potential as a therapeutic agent. The hydroxyl and thione groups are expected to act as key hydrogen bond donors and acceptors, respectively, while the pyrimidine ring can engage in π-stacking interactions.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the interactions in a more realistic, solvated environment. MD simulations of thiourea (B124793) derivatives in complex with proteins have been used to evaluate the stability of the binding pose obtained from docking and to analyze the flexibility of the ligand and the receptor pensoft.netnih.gov.

An MD simulation of a this compound-protein complex would involve monitoring parameters such as the root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over the simulation time to quantify the strength and persistence of these key interactions. Such simulations can provide valuable insights into the mechanism of action at a molecular level.

Analysis of Substituent Effects on Electronic and Steric Properties

Electronic Effects:

Electron-donating groups (EDGs) , such as -CH₃ or -NH₂, when attached to the pyrimidine ring, are expected to raise the energy of the HOMO. This generally makes the molecule more susceptible to electrophilic attack and can influence its biological activity.

Electron-withdrawing groups (EWGs) , such as -NO₂ or -Cl, tend to lower the energies of both the HOMO and LUMO, making the molecule more resistant to oxidation but potentially more reactive towards nucleophiles.

Steric Effects:

The size and conformation of substituents can impose steric hindrance, affecting the planarity of the pyrimidine ring and influencing its ability to interact with biological targets or other molecules. Large, bulky substituents can block access to potential coordination sites for metal ions or active sites of enzymes.

Quantitative Structure-Activity Relationship (QSAR) studies on related thienopyrimidines have shown that electronic, steric, and lipophilic parameters have a strong correlation with their biological activity. These studies underscore the importance of carefully selecting substituents to optimize the desired properties of the molecule.

Table 2:
SubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
-H-5.89-1.983.91
-Cl-6.05-2.543.51
-NO₂-6.87-3.653.22

This data is for substituted pyrrole (B145914) derivatives and serves to illustrate the general electronic effects of different functional groups.

Thermodynamic Parameter Calculations for Chemical Processes

Computational chemistry provides a powerful means to calculate thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for various chemical processes involving this compound. A key process for this molecule is the thione-thiol tautomerism.

The this compound can exist in equilibrium with its thiol tautomer, 2-hydroxy-4-mercaptopyrimidine. DFT calculations can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. In the gas phase, the thione form is often found to be more stable. However, the presence of a solvent can significantly influence the equilibrium, sometimes favoring the thiol form.

Thermodynamic parameters for the tautomerization process can be calculated to understand the spontaneity and temperature dependence of the equilibrium.

Table 3:
ParameterValue
ΔE (kcal/mol)5.8
ΔH (kcal/mol)5.6
ΔG (kcal/mol)5.7

Data presented is for 1,2,4-triazole-3-thione as a representative thione-containing heterocycle to illustrate the typical thermodynamic parameters associated with thione-thiol tautomerism. The positive values indicate that the thione form is more stable than the thiol form in this case.

These calculations are crucial for understanding the reactivity and potential biological roles of this compound, as the different tautomers may exhibit distinct chemical and pharmacological properties.

Mechanistic Insights into Biological Activity

Enzyme Inhibition Mechanisms

The ability of 2-hydroxypyrimidine-4(5H)-thione and related heterocyclic compounds to inhibit specific enzymes is a cornerstone of their pharmacological profile. By selectively blocking the active sites of enzymes involved in disease pathogenesis, these molecules can exert potent therapeutic effects. The following sections explore the inhibitory mechanisms against several key enzymes.

Histone Deacetylase (HDAC) Inhibition Profile and Selectivity

While direct studies on this compound are limited, research into its structural isomer, 3-hydroxypyridin-2-thione (3-HPT), offers valuable insights into the potential of this scaffold as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

3-HPT has been identified as a novel zinc-binding group (ZBG) capable of inhibiting HDACs. Notably, it displays a distinct selectivity profile, inhibiting HDAC6 and HDAC8 with moderate potency while showing no activity against HDAC1. This selectivity is significant, as isoform-selective HDAC inhibitors are sought after to minimize off-target effects.

CompoundTarget EnzymeIC50
3-Hydroxypyridin-2-thione (3-HPT)HDAC6681 nM
3-Hydroxypyridin-2-thione (3-HPT)HDAC83675 nM
3-Hydroxypyridin-2-thione (3-HPT)HDAC1No Inhibition

The inhibitory activity of 3-HPT and its derivatives stems from the ability of the hydroxypyridinethione moiety to chelate the zinc ion essential for catalysis within the HDAC active site. This interaction blocks the deacetylation of histone and non-histone protein substrates, leading to downstream cellular effects such as apoptosis in cancer cells. The selectivity for HDAC6 and HDAC8 over HDAC1 suggests that the unique structural features of the 3-HPT scaffold can be exploited to develop more targeted HDAC inhibitors.

Cyclooxygenase (COX) Inhibition Mechanism

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The two main isoforms, COX-1 and COX-2, are important therapeutic targets for non-steroidal anti-inflammatory drugs (NSAIDs). Several pyrimidine (B1678525) derivatives have been investigated for their COX inhibitory potential.

Studies on various substituted pyrimidine-2(1H)-thiones have demonstrated their ability to inhibit both COX-1 and COX-2 enzymes. wikipedia.org The anti-inflammatory effect of these compounds is attributed to their capacity to block the cyclooxygenase activity, thereby reducing prostaglandin (B15479496) production. The selectivity for COX-2 over COX-1 is a critical parameter in the development of new anti-inflammatory agents, as selective COX-2 inhibition is associated with a lower risk of gastrointestinal side effects. nih.govjpp.krakow.pl

The mechanism of inhibition involves the binding of the pyrimidine-thione scaffold within the active site of the COX enzymes. Molecular docking studies have suggested that these compounds can form stable interactions with key amino acid residues in the active site, such as arginine, tyrosine, and serine, which are crucial for the catalytic activity of the enzyme. nih.gov The nature and position of substituents on the pyrimidine ring play a significant role in determining the potency and selectivity of COX inhibition. nih.govmdpi.com

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to gout, a painful inflammatory condition. Therefore, XO inhibitors are effective in the management of gout. wikipedia.orgdrugbank.com

CompoundTarget EnzymeOverall Ki
4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidineHuman Xanthine Oxidase5 nM
OxypurinolHuman Xanthine Oxidase100 nM

The inhibitory potency of 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine was found to be significantly greater than that of oxypurinol, an active metabolite of the commonly used gout medication allopurinol. nih.gov This suggests that the 4-hydroxy-mercaptopyrimidine scaffold is a promising pharmacophore for the design of novel and potent xanthine oxidase inhibitors.

Molecular Interaction Analysis with Enzyme Active Sites

The efficacy of an enzyme inhibitor is determined by the precise nature of its interactions within the enzyme's active site. For pyrimidine-thione derivatives, these interactions are multifaceted and crucial for their inhibitory mechanism.

In the context of HDAC inhibition by the related compound 3-hydroxypyridin-2-thione, the primary interaction is the chelation of the catalytic zinc ion (Zn²⁺) by the hydroxypyridinethione moiety. This bidentate chelation is a key feature that anchors the inhibitor in the active site, preventing the binding and deacetylation of the natural substrate. The geometry and electronic properties of the chelating group influence the affinity and selectivity of the inhibitor for different HDAC isoforms.

For COX inhibitors, the active site is a hydrophobic channel. Pyrimidine-thione derivatives can occupy this channel and form hydrogen bonds with key residues such as Arg120 and Tyr355, and coordinate with the catalytic Ser530. nih.gov The specific substitution pattern on the pyrimidine ring dictates how the molecule fits within the active site and which specific interactions are formed, thereby influencing its inhibitory potency and selectivity for COX-1 versus COX-2. nih.gov

In the case of xanthine oxidase, inhibitors like 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine interact with the molybdenum cofactor at the heart of the enzyme's active site. nih.gov The inhibitor forms a tight-binding complex with the reduced form of the enzyme, effectively blocking the substrate's access to the catalytic center. nih.gov The stability of this enzyme-inhibitor complex is a key determinant of the duration of inhibition. nih.gov

Nucleic Acid Interaction Mechanisms

Beyond enzyme inhibition, certain derivatives of pyrimidine-thiones, particularly when complexed with metal ions, exhibit the ability to interact with and modify nucleic acids. This activity opens up potential applications in areas such as anticancer therapy, where DNA damage can trigger cell death.

DNA Nicking and Photocleavage Activities of Metal Complexes

Metal complexes of pyrimidine-2-thione derivatives have been shown to possess significant DNA photocleavage activity. researchgate.netasianpubs.org These complexes, when irradiated with light, can induce single-strand breaks (nicking) in plasmid DNA. researchgate.netresearchgate.net

The general mechanism involves the absorption of light by the metal complex, which promotes it to an excited state. In this excited state, the complex can generate reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, through energy or electron transfer processes. rsc.org These highly reactive species can then attack the deoxyribose sugar or the nucleotide bases of DNA, leading to strand scission. nih.gov

The coordination of the pyrimidine-thione ligand to a metal center, such as copper(II) or zinc(II), is crucial for this activity. nih.gov The ligand can act as a photosensitizer, and the metal ion can participate in redox reactions that generate the DNA-cleaving species. nih.gov Studies with various substituted pyrimidine-2-thione ligands have shown that the nature and position of the substituents can influence the efficiency of the photocleavage process. asianpubs.org This line of research suggests that metal complexes of pyrimidine-thiones could be developed as photo-activated therapeutic agents that can be targeted to specific tissues and activated with light to induce localized DNA damage. nih.gov

Investigation of DNA Binding Modes

The interaction of small molecules with DNA is a primary mechanism for many antitumor drugs. mdpi.com The binding of this compound and its derivatives to DNA can occur through several non-covalent interactions, including groove binding and intercalation. mdpi.com

Studies on structurally related dihydropyrimidine-2(1H)-thiones have provided insights into these binding modes. For instance, acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione has been shown through in-silico docking studies to be a potent DNA groove binder, exhibiting strong molecular interactions with the purine bases, particularly within the AAT sequence of the DNA groove. nih.gov This interaction is stabilized by the formation of stable conformations. nih.gov

Hybrid 4,6-dihydrazone pyrimidine derivatives have also been investigated for their DNA binding capabilities. Spectroscopic methods such as UV/Vis and circular dichroism (CD), coupled with molecular docking, have revealed that these compounds can bind to DNA via a combination of groove binding and partial intercalation. mdpi.com The flexibility of the hydrazone functional group may facilitate these interactions by allowing the molecule to adopt a conformation that fits within the DNA grooves or partially inserts between the base pairs. mdpi.com

Table 1: Investigated DNA Binding Modes of Pyrimidine-2(1H)-thione Derivatives

Compound ClassInvestigated Binding ModesKey Findings
Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thioneGroove BindingPotent groove binder, interacts with AAT sequence. nih.gov
Hybrid 4,6-dihydrazone Pyrimidine DerivativesGroove Binding, Partial IntercalationBinds via a combination of modes, facilitated by structural flexibility. mdpi.com

Antioxidant Activity Mechanisms

The antioxidant properties of this compound derivatives are attributed to their ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. nih.govnih.gov The primary mechanisms behind this activity are radical scavenging pathways.

Radical Scavenging Pathways (e.g., DPPH Assay Rationalization)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of compounds. nih.govmedcraveonline.com In this assay, an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. medcraveonline.comnih.gov

The radical scavenging capacity of pyrimidine derivatives is influenced by their chemical structure. For instance, the presence of electron-donating groups on 3,4-dihydropyrimidine-2(1H)-one/thione derivatives has been shown to enhance their antioxidant activity compared to those with electron-withdrawing groups. benthamscience.com This is because electron-donating groups can more readily stabilize the radical formed on the antioxidant molecule after it has donated a hydrogen atom.

Studies on pyrimidinium betaines have demonstrated a concentration-dependent increase in DPPH radical scavenging activity. medcraveonline.com Similarly, research on 2-oxo-1,2,3,4-tetrahydropyrimidines has identified compounds with significant DPPH scavenging potential. arxiv.org The antioxidant activity of these compounds is often rationalized through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical. mdpi.com In the SET mechanism, the antioxidant donates an electron to the radical. mdpi.com The efficiency of these processes is dictated by the structural features of the antioxidant, such as the presence and position of hydroxyl groups. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Pyrimidine Derivatives

Compound SeriesKey Structural Feature for ActivityObserved Activity
3,4-Dihydropyrimidine-2(1H)-one/thione DerivativesElectron-donating groupsBetter antioxidant activity than derivatives with electron-withdrawing groups. benthamscience.com
Pyrimidinium BetainesConcentration-dependentHigher concentrations lead to increased scavenging. medcraveonline.com
2-Oxo-1,2,3,4-tetrahydropyrimidinesSpecific substitutionsCertain derivatives show significant scavenging. arxiv.org

Mechanisms of General Antimicrobial Activity

Pyrimidine derivatives, including those with a thione group, have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. nih.govnih.gov The mechanisms underlying this activity are often linked to their specific structural features and their ability to interfere with essential microbial pathways.

Structural Activity Relationships for Antibacterial, Antifungal, and Antiviral Effects

The antimicrobial potency of pyrimidine-based compounds is highly dependent on their structural modifications. The concept of Structure-Activity Relationship (SAR) is crucial in understanding how different functional groups and substitutions influence the biological effects.

For instance, in the context of antibacterial and antifungal activity, the presence of a thione group in dihydropyrimidine (B8664642) derivatives has been associated with enhanced efficacy. mdpi.com The fusion of the pyrimidine ring with other heterocyclic systems, such as triazoles, can also lead to compounds with potent antimicrobial properties. nih.gov For example, certain 4-amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have shown exceptional activity against the fungus Candida tenuis. nih.gov

Furthermore, the introduction of specific substituents can significantly impact the antimicrobial spectrum. For example, the presence of a chlorine atom in the pyridine (B92270) ring of related heterocyclic compounds has been shown to enhance antimycobacterial activity. nih.gov

Inhibition of Microbial Growth Pathways

A key mechanism of antimicrobial action is the inhibition of essential microbial growth pathways. Pyrithiamine, a pyridine analog of thiamine (B1217682), demonstrates selective inhibition of microbial growth by acting as an antimetabolite. nih.gov It specifically inhibits the growth of microorganisms that require an external source of thiamine or its pyrimidine and thiazole (B1198619) components. nih.gov The inhibitory effect can be overcome by an excess of thiamine, indicating a competitive inhibition mechanism. nih.gov

While direct studies on this compound are specific, the broader class of pyrimidine derivatives likely exerts its antimicrobial effects through similar mechanisms, such as:

Enzyme Inhibition: Acting as inhibitors of key enzymes involved in microbial metabolism or cell wall synthesis.

Interference with Nucleic Acid Synthesis: Binding to microbial DNA or inhibiting enzymes crucial for DNA replication and transcription.

Disruption of Cell Membranes: Altering the permeability and integrity of microbial cell membranes.

The development of resistance in microbes often involves mutations in the target sites or the acquisition of efflux pumps that expel the antimicrobial agents from the cell. proquest.com Understanding these resistance mechanisms is vital for the design of new and more effective antimicrobial compounds based on the this compound scaffold.

Advanced Applications in Chemical Research and Development

Precursors in Radical Reactions (e.g., Barton Esters and Related Chemistry)

While the thione functionality is a key feature of compounds used in radical chemistry, specific, documented applications of 2-hydroxypyrimidine-4(5H)-thione as a direct precursor in Barton-type radical reactions are not extensively reported in readily available literature. However, the underlying chemistry of related thiocarbonyl compounds provides a strong contextual basis for its potential in this area.

The Barton-McCombie deoxygenation, a classic radical reaction, traditionally involves the conversion of a secondary alcohol to a xanthate ester (a thiocarbonyl derivative). This xanthate then undergoes radical-induced cleavage and reduction, typically with a tin hydride, to replace the hydroxyl group with a hydrogen atom. The success of this reaction hinges on the formation of a carbon-centered radical from a thiocarbonyl precursor. Given that this compound possesses a C=S bond, it shares a fundamental structural element with the reactive species in Barton chemistry. Its potential lies in the ability to be derivatized at the hydroxyl group, followed by radical-mediated transformations involving the thione.

Chiral Auxiliaries in Asymmetric Synthesis

The direct use of this compound as a chiral auxiliary is not prominently featured in the reviewed literature. However, the pyrimidine-thione scaffold is a critical component in the asymmetric synthesis of more complex, chiral molecules. In these syntheses, chirality is typically introduced through the use of external chiral catalysts or by incorporating chiral starting materials, rather than using the pyrimidine-thione itself as the primary source of chirality. nih.govmdpi.com

The asymmetric synthesis of chiral dihydropyrimidinethione (DHPM) derivatives is an area of significant research, often accomplished via multi-component reactions like the Biginelli reaction. researchgate.net In these processes, an aldehyde, a β-ketoester, and thiourea (B124793) (or a derivative) react to form the dihydropyrimidine (B8664642) core. Enantioselectivity is achieved by employing chiral catalysts, such as:

Chiral Brønsted Acids: Double axially chiral bisphosphorylimides have been used to catalyze the Biginelli reaction, yielding chiral dihydropyrimidinethiones with high enantiomeric excess (up to 96% ee). researchgate.net

Chiral Primary Amines: Simple chiral primary amines, often used in combination with an acid co-catalyst, can effectively induce asymmetry in the formation of DHPMs. researchgate.net

These methods highlight the importance of the pyrimidinethione structure as a target for asymmetric synthesis, leading to compounds with potential applications in medicinal chemistry. chemistryviews.org The strategy relies on creating a chiral environment around the reacting components to control the stereochemical outcome, resulting in enantiomerically enriched products. nih.govmdpi.com

Application as Corrosion Inhibitors for Metallic Substrates

Pyrimidine (B1678525) derivatives, including those with hydroxyl and thione/thiol groups, are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netresearchgate.net These organic compounds function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. mdpi.com The presence of heteroatoms like nitrogen and sulfur, along with aromatic π-systems, facilitates strong adsorption and high inhibition efficiency. researchgate.net

Studies on related compounds such as 2-mercaptopyrimidine (B73435) and 2-hydroxypyrimidine (B189755) have demonstrated their ability to significantly reduce the corrosion rate of cold-rolled steel in acidic solutions. researchgate.net Derivatives of pyrimidine-2-thione have been specifically investigated as inhibitors for mild steel in sulfuric acid, showing that they effectively hinder the corrosion process. researchgate.netrsc.org

The effectiveness of this compound and related pyrimidine derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metallic substrate. The adsorption process is complex and can involve both physical and chemical interactions (physisorption and chemisorption). iapchem.orgresearchgate.net

Physisorption: This involves electrostatic interactions between the charged metal surface (which has a specific charge depending on the potential of zero charge and the solution) and the charged inhibitor molecule. The protonated nitrogen atoms in the pyrimidine ring can interact with anions on the metal surface.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the pyrimidine ring, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable coordinate bond. iapchem.org

The adsorption of these inhibitors often follows established models, such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netrsc.org The negative value of the Gibbs free energy of adsorption (ΔG°ads) calculated from these isotherms indicates a spontaneous adsorption process. iapchem.org The magnitude of ΔG°ads can help distinguish between physisorption (typically around -20 kJ/mol) and chemisorption (typically more negative than -40 kJ/mol).

Theoretical studies using Density Functional Theory (DFT) further elucidate the adsorption mechanism by modeling the interaction between the inhibitor molecule and the metal surface. nih.gov These calculations can predict the most stable adsorption geometries (e.g., flat-lying or vertical) and quantify the charge transfer between the molecule and the substrate, confirming the nature of the chemical bond. researchgate.net

Presence of Heteroatoms: The nitrogen and sulfur atoms are primary active centers for chemisorption. Their lone pair electrons are readily available for donation to the metal's d-orbitals, forming a protective coordinate bond.

Aromatic/π-System: The π-electrons of the pyrimidine ring provide additional sites for interaction with the metal surface. A planar molecular structure facilitates more effective surface coverage. researchgate.net

Substituents: The nature of substituent groups on the pyrimidine ring can significantly alter the electronic density of the molecule and, consequently, its inhibition performance. researchgate.net

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density on the molecule, particularly at the heteroatoms. This enhances the molecule's ability to donate electrons to the metal surface, strengthening the bond and increasing inhibition efficiency. researchgate.netresearchgate.net

Electron-Withdrawing Groups (e.g., -NO₂) have the opposite effect, reducing the electron-donating ability of the molecule and often leading to lower inhibition efficiency. researchgate.net

Quantum chemical parameters derived from theoretical calculations are often used to correlate molecular structure with inhibition efficiency.

Table 1: Quantum Chemical Parameters and Their Relation to Inhibition Efficiency

Parameter Description Influence on Inhibition
EHOMO Energy of the Highest Occupied Molecular Orbital Higher values indicate a greater tendency to donate electrons, leading to better inhibition.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower values suggest a greater ability to accept electrons from the metal.
ΔE (Energy Gap) Difference between ELUMO and EHOMO A smaller energy gap generally implies higher reactivity and can lead to better inhibition efficiency.

| Dipole Moment (μ) | A measure of the polarity of the molecule | Higher dipole moments can enhance the electrostatic interaction between the inhibitor and the metal surface. researchgate.net |

Research on various pyrimidine-2-thione derivatives has confirmed these trends. For instance, a study on substituted dihydropyrimidine-2(1H)-thiones showed that a methoxy (B1213986) (-OCH₃) group (an electron-donating group) resulted in higher inhibition efficiency compared to an unsubstituted phenyl group. researchgate.net

Table 2: Example of Substituent Effect on Inhibition Efficiency of Pyrimidine-2-thione Derivatives on Mild Steel in 1.0 M H₂SO₄

Inhibitor Substituent Concentration (ppm) Inhibition Efficiency (%)
PTH -H (Phenyl) 200 88.9
PTM -CH₃ (Methylphenyl) 200 90.7
PTMO -OCH₃ (Methoxyphenyl) 200 92.4

Data derived from studies on 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thiones. Source: researchgate.net

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Novel Analogues with Targeted Reactivity

The synthesis of novel analogues of 2-hydroxypyrimidine-4(5H)-thione is a cornerstone for exploring its therapeutic potential. Future research will likely focus on moving beyond traditional synthesis methods to more rational, structure-based design approaches. The goal is to create derivatives with enhanced specificity and efficacy for biological targets.

One promising avenue is the synthesis of 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones. A novel, non-Biginelli-type approach involving the addition of aryllithiums to 5-aryl substituted pyrimidine-2(1H)-thiones has been shown to be effective. rsc.org This method allows for a high degree of regioselectivity, leading to the desired 4-aryl adducts. rsc.org For instance, 1-Benzyl-4-(3-hydroxyphenyl)-5-phenyl substituted 3,4-dihydropyrimidine-2(1H)-thione has demonstrated significantly more potent in vitro anticancer activity against the MCF7 breast cancer cell line than the well-known inhibitor monastrol. rsc.org This highlights the potential for creating highly active compounds through targeted modifications.

Further research into the synthesis of fused pyrimidine (B1678525) systems, such as pyrimido[4,5-d]pyrimidine (B13093195) and pyrido[2,3-d]pyrimidine, starting from thioxodihydropyrimidine-4,6(1H,5H)dione, is also warranted. journalijar.com These strategies can lead to the discovery of compounds with novel biological activities, including antimicrobial properties. journalijar.comnih.gov The development of one-step synthesis methods for complex derivatives, like 2-substituted 2,4-dihydroxyphenyl-4-thieno[3,2-d] rsc.orgnih.govthiazin-4-ones, which have shown concentration-dependent anticancer activity, represents another important direction. nih.govresearchgate.net

Synthetic Approach Starting Material Key Features Potential Application Reference
Non-Biginelli-type addition5-aryl substituted pyrimidine-2(1H)-thiones and aryllithiumsHigh regioselectivity for 4-aryl adductsAnticancer agents rsc.org
Fused ring synthesisThioxodihydropyrimidine-4,6(1H,5H)dioneCreation of pyrimidopyrimidine and pyridopyrimidine systemsAntimicrobial agents journalijar.com
One-step synthesisAryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s and aminothiophenecarboxamidesEfficient formation of thieno-1,3-thiazin-4-onesAnticancer agents nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds derived from this compound. These computational tools can analyze vast chemical spaces and predict the biological activities, pharmacokinetic properties, and toxicity profiles of new molecules, significantly accelerating the research process. mdpi.com

Exploration of New Catalytic Applications for this compound Complexes

The structural motifs within this compound make it an attractive ligand for the development of novel metal complexes with catalytic activity. The presence of nitrogen and sulfur heteroatoms, along with the hydroxyl group, allows for the formation of stable complexes with a variety of transition metals.

Future research should explore the use of these complexes as catalysts in a range of organic transformations. A review of hybrid catalysts used for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the potential for diverse catalytic applications. nih.gov The development of heterogeneous catalysts, such as NiCoSe2 and NiCo2S4, for the synthesis of dihydropyrimidine-2-ones/thiones, demonstrates a move towards more environmentally friendly and recyclable catalytic systems. bohrium.com These catalysts have shown high yields and can be recycled multiple times with minimal loss of performance. bohrium.com

Furthermore, the design of pincer ligands incorporating a 2-hydroxypyridine (B17775) functionality has shown promise in catalysis. nih.gov A ruthenium complex with such a ligand was found to be an effective catalyst for the dehydrogenation of formic acid and the dehydrogenative coupling of alcohols to esters. nih.gov The hydroxypyridine moiety plays an active role in the catalytic cycle, facilitating the release of hydrogen gas. nih.gov This suggests that this compound could be incorporated into similar pincer ligands to create novel catalysts for important chemical transformations.

Catalyst Type Reaction Key Advantages Reference
Hybrid CatalystsSynthesis of 5H-pyrano[2,3-d]pyrimidinesBroad applicability, use of organocatalysts, metal catalysts, etc. nih.gov
Heterogeneous Catalysts (NiCoSe2, NiCo2S4)Synthesis of dihydropyrimidine-2-ones/thionesEnvironmentally friendly, recyclable, high yield bohrium.com
Ruthenium PNN(O) ComplexesDehydrogenation of formic acid, dehydrogenative coupling of alcoholsHigh conversion rates, beneficial role of the 2-hydroxypyridine arm nih.gov

Deeper Mechanistic Elucidation of Bioactivity at the Molecular Level

While many derivatives of pyrimidine-2-thione have shown promising biological activity, a deeper understanding of their mechanisms of action at the molecular level is crucial for their development as therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds.

For example, novel pyrimidine-based derivatives have been identified as potent inhibitors of the voltage-gated sodium channel Nav1.2, a target for epilepsy treatment. nih.gov Detailed structure-activity relationship studies, combined with molecular modeling, can reveal the key interactions between the compound and the ion channel. nih.gov Similarly, understanding how compounds like 1-Benzyl-4-(3-hydroxyphenyl)-5-phenyl substituted 3,4-dihydropyrimidine-2(1H)-thione exert their potent anticancer effects requires further investigation into their cellular targets and downstream signaling cascades. rsc.org

Molecular dynamic simulations can provide valuable insights into how these compounds interact with their biological targets. For instance, simulations have shown that a pyrazolo[1,5-a]pyrimidine-based inhibitor stabilizes the TLR4-MD-2 complex and disrupts its interaction with a second TLR4 molecule, thereby inhibiting downstream signaling. nih.gov Applying such computational techniques to this compound derivatives will be instrumental in understanding their bioactivity and in the rational design of more effective analogues.

Development of Advanced Spectroscopic Probes Utilizing the Compound's Properties

The unique spectroscopic properties of this compound and its derivatives can be harnessed for the development of advanced spectroscopic probes for various applications, including bio-imaging and sensing. The thione group, in particular, can influence the photophysical properties of the molecule, making it a candidate for fluorescent or colorimetric sensors.

The synthesis and spectroscopic characterization of pyrimidine-2-thione derivatives have been well-documented, with techniques like FTIR, 1H NMR, and 13C NMR being used to elucidate their structures. researchgate.netsciencepublishinggroup.com Future work could build upon this by designing and synthesizing derivatives that exhibit significant changes in their spectroscopic signals upon binding to specific ions, molecules, or biomolecules.

For instance, the introduction of specific functional groups could create a binding pocket for a target analyte. The binding event would then induce a conformational change or alter the electronic properties of the pyrimidine-thione core, leading to a measurable change in its absorption or emission spectrum. This would enable the development of highly sensitive and selective probes for detecting metal ions, reactive oxygen species, or even specific proteins or nucleic acid sequences. The inherent biological relevance of the pyrimidine scaffold could also facilitate the development of probes for intracellular imaging and sensing.

Q & A

Q. What are the common synthetic routes for 2-hydroxypyrimidine-4(5H)-thione derivatives, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of thiourea with β-keto esters or ketones under acidic or basic conditions. For example, potassium thiocyanate in acetone under reflux with 4-methylpent-3-en-2-one and 4-chloroaniline yields dihydropyrimidine-thione derivatives (62% yield after recrystallization) . Alternative methods include alkylation with methyl iodide followed by alcoholysis to introduce thiol or methoxy groups . Key variables include solvent choice (e.g., methanol vs. acetone), temperature (reflux vs. ambient), and reaction duration (e.g., 3 hours vs. 10 days), which directly impact product purity and yield .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • X-ray crystallography : Determines molecular conformation and packing (e.g., envelope conformation with deviations ≤0.441 Å and hydrogen-bonded dimers) .
  • NMR/HRMS : Confirms structural integrity; e.g., 1H NMR chemical shifts for thione protons appear at δ 10–12 ppm, while HRMS validates molecular formulas .
  • Elemental analysis : Validates purity (e.g., C, H, N, S percentages within ±0.5% of theoretical values) .

Q. How are basic biological activities (e.g., antimicrobial) evaluated for these compounds?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, S. aureus) using serial dilution methods.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., trifluoromethyl, methoxy) to correlate functional groups with potency .

Advanced Research Questions

Q. How does X-ray crystallography resolve conformational flexibility in dihydropyrimidine-thiones?

Crystallographic studies reveal that the dihydropyrimidine ring adopts an envelope conformation, with five atoms nearly coplanar (RMSD ≤0.054 Å) and the substituted carbon deviating (e.g., 0.441 Å). Dihedral angles between the pyrimidine and aryl rings (e.g., 89.42°) highlight steric effects, while hydrogen bonds (N–H⋯S) stabilize dimeric packing . Such data guide computational modeling of intermolecular interactions .

Q. What strategies optimize structure-activity relationships (SAR) for antitumor applications?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF3) enhances cytotoxicity by increasing membrane permeability. For example, 2-(trifluoromethyl) derivatives show IC50 values <10 µM in cancer cells .
  • Heterocyclic fusion : Thieno-pyrimidine hybrids (e.g., thieno[2,3-d]pyrimidin-4(3H)-ones) improve DNA intercalation, as shown by fluorescence quenching assays .
  • Pharmacophore mapping : Overlaying active conformations of derivatives identifies critical hydrogen-bonding sites (e.g., thione sulfur and hydroxyl oxygen) .

Q. How can contradictory biological data from different synthetic batches be resolved?

Contradictions often arise from:

  • Reaction byproducts : Prolonged reaction times (e.g., 10 days vs. 3 hours) yield side products like tetrahydro-oxazolo-pyrimidines, altering bioactivity .
  • Crystallinity differences : Recrystallization solvents (methanol vs. acetone) affect polymorphism, changing solubility and bioavailability .
  • Analytical validation : Repeating assays with purified batches and cross-validating via LC-MS/HPLC ensures consistency .

Q. What advanced synthetic methods (e.g., microwave-assisted) improve efficiency?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes vs. 24 hours) while enhancing yields (e.g., 85–96%). This method is ideal for synthesizing chromeno-pyrimidine-thiones, where traditional heating causes decomposition . Key parameters include power (300–500 W), solvent (DMSO/EtOH), and temperature control to prevent side reactions .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

MethodConditionsYieldKey Product FeaturesReference
CyclocondensationKSCN, acetone, reflux (3 h)62%High crystallinity
Alkylation-AlcoholysisCH3I/NaOMe, methanol, ambient70–83%Methoxy/thiol derivatives
Microwave-assisted500 W, DMSO, 30 min96%Rapid, low decomposition

Q. Table 2. Biological Activity of Selected Derivatives

CompoundBioactivity (IC50/MIC)Mechanism InsightsReference
4,4,6-Trimethyl-1-(4-Cl-phenyl)MIC = 12.5 µg/mL (S. aureus)Disrupts cell membrane
Thieno[2,3-d]pyrimidin-4(3H)-oneIC50 = 8.7 µM (HeLa)DNA intercalation
Chromeno-pyrimidine-thioneIC50 = 5.2 µM (MCF-7)Topoisomerase II inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.